((o-Nonylphenoxy)methyl)oxirane

Description

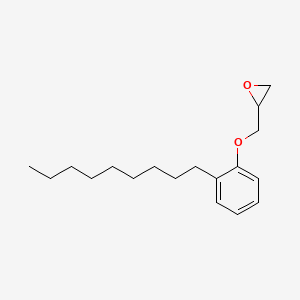

((o-Nonylphenoxy)methyl)oxirane, also known as ortho-para-BFDGE (bisphenol F diglycidyl ether), is an epoxide compound with the molecular formula C24H30O3. It features a central oxirane (epoxide) ring substituted with a methyl group and an o-nonylphenoxy moiety. This compound is structurally related to bisphenol derivatives and is primarily used in industrial applications, such as epoxy resin production, adhesives, and coatings . Its o-nonylphenoxy substituent introduces steric bulk, influencing its reactivity and physicochemical properties compared to simpler epoxides.

Properties

CAS No. |

94159-62-3 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2-[(2-nonylphenoxy)methyl]oxirane |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-18(16)20-15-17-14-19-17/h9-10,12-13,17H,2-8,11,14-15H2,1H3 |

InChI Key |

WNISWKAEAPQCJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OCC2CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

*Estimated based on structural similarity to (C24H22O5, MW 390.42).

Structural and Reactivity Differences

- Substituent Effects: Electron-Withdrawing Groups: The nitro group in 2-[(4-Nitrophenoxy)methyl]oxirane increases the electrophilicity of the oxirane ring, accelerating reactions with nucleophiles like amines or alcohols . In contrast, the electron-donating methoxy group in compounds like 2-(4-Methoxyphenyl)-3-methyloxirane () reduces oxirane reactivity. Steric Hindrance: Bulky substituents (e.g., o-nonylphenoxy, 1-methyl-1-phenylethyl) hinder access to the oxirane ring, slowing ring-opening reactions. This property is exploited in epoxy resins requiring controlled curing .

- Physicochemical Properties: Solubility: Long alkyl chains (e.g., 3-pentadecylphenoxy in ) enhance hydrophobicity, making such compounds suitable for non-polar matrices like lubricants. Conversely, nitro or bromo substituents improve compatibility with polar solvents . Thermal Stability: Bulky aromatic groups (e.g., 4-(1-methyl-1-phenylethyl)phenoxy) increase thermal degradation resistance, critical for high-temperature polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.